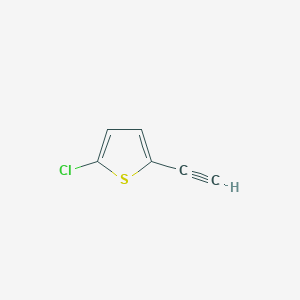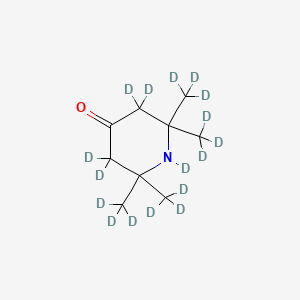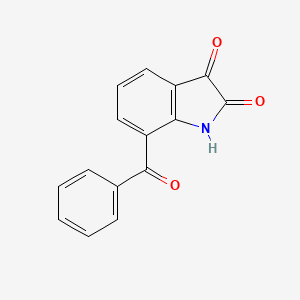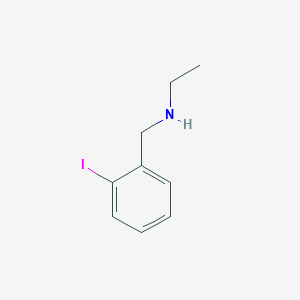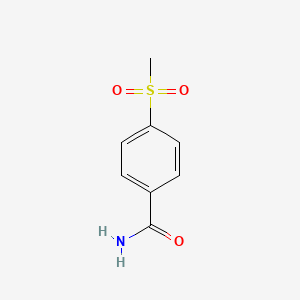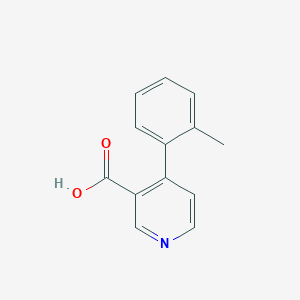
4-(2-Methylphenyl)pyridine-3-carboxylic acid
Descripción general
Descripción
“4-(2-Methylphenyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The compound has a molecular weight of 137.14 and its empirical formula is C7H7NO2 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methylphenyl)pyridine-3-carboxylic acid” is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylphenyl group at the 4-position . The exact structural parameters such as bond lengths, bond angles, and dihedral angles are not available in the retrieved literature.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 217-221 °C . It shares the same empirical formula (C7H7NO2) and similar molecular weight with 4-Methylpyridine-3-carboxylic acid .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
Pyridine carboxylic acids, including compounds like 4-(2-Methylphenyl)pyridine-3-carboxylic acid, are known for their versatile chemical properties which make them valuable in synthetic chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds. The reactivity of the pyridine ring, particularly at the carboxylic acid group, allows for the formation of numerous derivatives, including esters, amides, and heterocycle-fused compounds. This reactivity is instrumental in the development of pharmaceuticals, agrochemicals, and dyes.
For example, the synthesis and transformation of phosphorous and nitrogen-containing heterocycles demonstrate the utility of pyridine derivatives in generating biologically active molecules and potential chemosensors for detecting various ions and molecules (Abdurakhmanova et al., 2018; Gasem Mohammad Abu-Taweel et al., 2022).
Biological Activity
Pyridine derivatives exhibit a wide range of biological activities, making them of great interest in medicinal chemistry. They have been studied for their antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structural diversity of pyridine derivatives, achieved by modifications at various positions on the ring, contributes to their interaction with biological targets, influencing the therapeutic potential of these compounds.
For instance, pyridine and its derivatives have been identified as promising candidates for the design of new pharmacological agents due to their presence in compounds with significant biological activities (A. A. Altaf et al., 2015).
Material Science Applications
In material science, pyridine carboxylic acids can be utilized in the synthesis of organic materials with potential applications in electronics, photonics, and as components in sensors. Their ability to act as ligands, forming complexes with various metals, can be leveraged in the development of coordination compounds with novel optical, electronic, and magnetic properties.
Environmental and Biotechnological Applications
The microbial metabolism of pyridine derivatives under aerobic and anaerobic conditions has been explored for environmental bioremediation purposes. These studies focus on the degradation pathways of pyridine compounds, which is crucial for understanding how these substances can be broken down in the environment or used in biotechnological processes to remediate contaminated sites (J. Kaiser et al., 1996).
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). It may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
4-(2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-10(9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHYKGWYACXFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579138 | |
| Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)nicotinic acid | |
CAS RN |
207850-76-8 | |
| Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






